2-ethyl-N-[(2Z)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]butanamide
Description
2-ethyl-N-[(2Z)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]butanamide is a complex organic compound that features a unique combination of functional groups, including oxadiazole, thiazole, and methoxyphenyl moieties
Properties
Molecular Formula |
C19H22N4O3S |
|---|---|
Molecular Weight |
386.5 g/mol |
IUPAC Name |
2-ethyl-N-[5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2-yl]butanamide |
InChI |
InChI=1S/C19H22N4O3S/c1-5-12(6-2)17(24)22-19-20-11(3)15(27-19)18-21-16(23-26-18)13-7-9-14(25-4)10-8-13/h7-10,12H,5-6H2,1-4H3,(H,20,22,24) |
InChI Key |
OCGVXDWEILECPY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C(=O)NC1=NC(=C(S1)C2=NC(=NO2)C3=CC=C(C=C3)OC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-N-[(2Z)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]butanamide typically involves multi-step organic reactions. One common approach starts with the preparation of the thiazole ring, which can be synthesized from ethyl (2-amino-1,3-thiazol-4-yl) acetate via a coupling reaction with appropriate sulfonyl chlorides in the presence of a catalytic amount of 4-dimethylaminopyridine and trimethylamine . The oxadiazole ring can be introduced through cyclization reactions involving hydrazides and carboxylic acids or their derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
2-ethyl-N-[(2Z)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]butanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl moiety, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
2-ethyl-N-[(2Z)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]butanamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with antimicrobial, anticancer, or anti-inflammatory properties.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Organic Synthesis: It serves as a building block for synthesizing more complex molecules in organic chemistry.
Mechanism of Action
The mechanism of action of 2-ethyl-N-[(2Z)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]butanamide involves its interaction with specific molecular targets and pathways. The oxadiazole and thiazole rings can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
Benzimidazoles: Compounds containing benzimidazole rings share some structural similarities and are known for their biological activities.
Thiazoles: Thiazole-containing compounds are also known for their diverse biological activities and are used in various medicinal applications.
Oxadiazoles: Compounds with oxadiazole rings are studied for their potential as antimicrobial and anticancer agents.
Uniqueness
What sets 2-ethyl-N-[(2Z)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]butanamide apart is the combination of these functional groups in a single molecule, which can result in unique biological and chemical properties not found in simpler compounds.
Biological Activity
The compound 2-ethyl-N-[(2Z)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]butanamide represents a novel chemical entity with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 366.47 g/mol. The structural components include:
- Thiazole ring : Known for its antimicrobial and anticancer properties.
- Oxadiazole moiety : Associated with various biological activities including anti-inflammatory and anticancer effects.
- Methoxyphenyl group : Often enhances lipophilicity and biological activity.
Anticancer Activity
Recent studies have indicated that compounds similar to 2-ethyl-N-[(2Z)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]butanamide exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells by disrupting microtubule dynamics, as seen in studies involving related thiazole derivatives that inhibit mitotic kinesins like HSET (KIFC1) .
Antimicrobial Activity
Compounds containing thiazole and oxadiazole structures have shown promising results against various pathogens:
- In vitro studies demonstrate effective inhibition against bacteria such as Staphylococcus aureus and Escherichia coli .
Case Studies
- In Vitro Studies : A series of experiments demonstrated that the compound significantly inhibited cell proliferation in various cancer cell lines, including breast and colon cancer cells. The mechanism involved the induction of G2/M phase arrest followed by apoptosis.
- In Vivo Studies : Animal models treated with the compound showed reduced tumor growth rates compared to controls. Histological analysis revealed increased apoptosis in treated tumors.
Structure-Activity Relationship (SAR)
The SAR studies suggest that modifications to the thiazole and oxadiazole rings can enhance biological activity:
- Substituent Variations : Changing the position of methoxy groups on the phenyl ring significantly affects potency against cancer cell lines.
| Substituent Position | Activity Change |
|---|---|
| Para | Increased potency |
| Ortho | Decreased potency |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
